环丁烷羧酸,3-丙基-

描述

Cyclobutanecarboxylic acid derivatives are a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. These compounds are characterized by a cyclobutane ring, a four-membered carbon ring, which imparts unique chemical and physical properties to the molecules.

Synthesis Analysis

The synthesis of cyclobutanecarboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of a boronated cyclobutanecarboxylic acid derivative intended for Boron Neutron Capture Therapy (BNCT) was accomplished through monoalkylation and a subsequent 2 + 2 cycloaddition using dichloroketene, followed by reductive dechlorination and hydrolization . Another approach involved the solid-state photochemical [2 + 2] cycloaddition reaction, which yielded cyclobutane derivatives with pyridyl and carboxylic acid functionalities in a stereoselective manner . Additionally, enantiodivergent synthetic sequences were employed to prepare derivatives of 2-aminocyclobutane-1-carboxylic acid, utilizing a [2+2] photocycloaddition reaction with ethylene .

Molecular Structure Analysis

The molecular structure of cyclobutanecarboxylic acid derivatives is influenced by the cyclobutane ring. For example, the NMR structural study and DFT theoretical calculations of beta-peptides containing cyclobutane rings revealed the formation of strong intramolecular hydrogen bonds, leading to highly rigid cis-fused [4.2.0]octane structural units . In another study, the planarity of the cyclobutane ring was analyzed in the crystal structure of a dimethyl cyclobutane-1,3-dicarboxylate derivative, showing a slightly distorted square-planar arrangement .

Chemical Reactions Analysis

Cyclobutanecarboxylic acid derivatives can undergo various chemical reactions. The free radical chlorination of cyclobutanecarboxylic acid was explored to facilitate the synthesis of halogenated derivatives, which are important for the construction of theoretically significant cyclobutane derivatives . In another study, the competition between ester and formyl groups in controlling the torquoselectivity of cyclobutene electrocyclic reactions was investigated, confirming theoretical predictions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutanecarboxylic acid derivatives are diverse. The crystal structure analysis of a tetracarboxylate-containing metal coordination polymer revealed a three-dimensional framework, demonstrating the structural versatility of these compounds . Moreover, the synthesis of a deuterium-labeled cyclobutanecarboxylic acid derivative for use as an internal standard in mass spectrometry analyses highlighted the importance of isotopic labeling in enhancing the detection of biologically active compounds . The improved synthesis of 3-oxocyclobutanecarboxylic acid, with advantages such as easy operation and low cost, indicates the feasibility of large-scale preparation .

科学研究应用

含环丁烷的生物碱

与环丁烷羧酸,3-丙基-结构类似的含环丁烷的生物碱的研究,突出了它们起源于陆地和海洋物种,展示了 60 多种具有抗菌、抗菌、抗肿瘤和其他活性的化合物。这些化合物的结构、合成、来源和生物活性已得到广泛综述,表明它们作为药物发现线索来源的潜力 (Sergeiko 等,2008)。

[2 + 2]-环加成衍生的环丁烷天然产物

[2 + 2]-环加成衍生的环丁烷天然产物的研究已涵盖到 2021 年底,重点介绍了它们的结构多样性、来源、生物活性以及仿生合成。这些化合物由于其独特的环丁烷结构和多样的生物效应,引起了相当大的科学兴趣。该领域的进展为合成更多基于环丁烷的化合物和进一步的植物化学研究提供了灵感 (Yang 等,2022)。

基于乳酸生产的生物技术路线

乳酸是一种关键的羟基羧酸,通过生物质中糖的发酵在商业上生产,并具有多种应用,包括在可生物降解聚合物的合成中。研究已经探索了可以通过化学和生物技术途径从乳酸生产的不同潜在有用化学物质,这表明绿色化学的未来可能包括环丁烷羧酸,3-丙基- 的衍生物 (Gao 等,2011)。

了解羧酸对生物催化剂的抑制

一项综述重点关注了饱和直链羧酸对大肠杆菌和酿酒酵母等微生物的影响,强调了羧酸(包括环丁烷羧酸衍生物)在低于生物可再生化学品生产工艺中所需产量和滴度的浓度下的潜在抑制作用。本研究旨在确定代谢工程策略,以提高微生物对这些抑制剂的稳健性 (Jarboe 等,2013)。

安全和危害

未来方向

Cyclobutanecarboxylic acid is an intermediate in organic synthesis and is a precursor to cyclobutylamine . It has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .

作用机制

Target of Action

Cyclobutanecarboxylic acid, 3-propyl-, is a type of carboxylic acid featuring a cyclobutane backbone

Mode of Action

As a carboxylic acid, it can participate in typical reactions such as acid-base neutralization, esterification, and amide formation . These reactions can lead to changes in the structure and function of target molecules, potentially influencing biological processes.

Biochemical Pathways

For example, they can act as precursors to amines and other compounds .

属性

IUPAC Name |

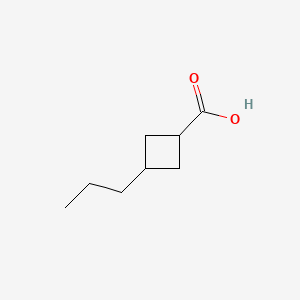

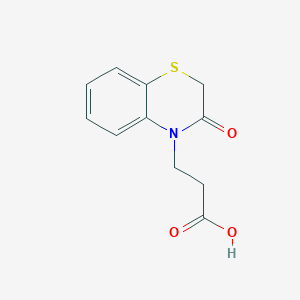

3-propylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-6-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBJCZJXGGQMTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216223 | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66016-17-9 | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Oxiran-2-ylmethoxy)phenyl]ethanone](/img/structure/B3023500.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)